Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Overview
Description
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a chemical compound with the molecular formula C19H12F10N2O2. It is known for its unique structure, which includes two pentafluorophenylmethyloxime groups attached to a glutaraldehyde backbone. This compound is often used as an analytical standard and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) typically involves the reaction of glutaraldehyde with O-pentafluorophenylmethyloxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical standard in chromatography and other analytical techniques.
Biology: Employed in the study of biological molecules and their interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) involves its interaction with specific molecular targets. The compound can form covalent bonds with certain functional groups in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Glutaraldehyde: A related compound with similar reactivity but lacking the pentafluorophenylmethyloxime groups.
O-pentafluorophenylmethyloxime: A compound that shares the pentafluorophenylmethyloxime group but does not have the glutaraldehyde backbone.
Uniqueness
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful in applications where both the glutaraldehyde and pentafluorophenylmethyloxime functionalities are required .
Properties
IUPAC Name |
(E)-N,N'-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]pentane-1,5-diimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F10N2O2/c20-10-8(11(21)15(25)18(28)14(10)24)6-32-30-4-2-1-3-5-31-33-7-9-12(22)16(26)19(29)17(27)13(9)23/h4-5H,1-3,6-7H2/b30-4+,31-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVMVPKFZBARN-IBLZLIEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F)CC=NOCC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F)C/C=N/OCC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-48-0 | |
Record name | Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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